molecular formula C16H13F2NO4S2 B2447888 2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 2034261-45-3

2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2447888
CAS RN: 2034261-45-3
M. Wt: 385.4
InChI Key: ADLODNXJHIENLC-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13F2NO4S2 and its molecular weight is 385.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A significant application of compounds similar to 2,6-difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide lies in their synthesis and characterization for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a study by Küçükgüzel et al. (2013) on celecoxib derivatives, which share a structural resemblance, revealed compounds exhibiting anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, highlighting the compound's therapeutic potential (Küçükgüzel et al., 2013).

Photodynamic Therapy (PDT)

Another intriguing application is in the domain of photodynamic therapy (PDT) for cancer treatment. A study by Pişkin et al. (2020) on a new zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups containing Schiff base, underscores the potential of such compounds in PDT. This study highlights the importance of structural modification in enhancing the photophysical and photochemical properties critical for effective PDT applications (Pişkin et al., 2020).

Antimicrobial Activity

The synthesis of heterocyclic compounds incorporating sulfonamide moieties also points to potential antimicrobial applications. Research by Sarvaiya et al. (2019) on arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include sulfonamide groups, demonstrated significant antimicrobial activity against various bacteria and fungi. This suggests that derivatives of this compound could be explored for their antimicrobial properties (Sarvaiya et al., 2019).

Electrochemical Applications

Compounds with structural similarities to this compound have also found applications in electrochemical processes. A study on electrochromic conducting polymers through the polymerization of bis(2-(3,4-ethylenedioxy)thienyl) monomers by Sotzing et al. (1996) illustrates the potential of such compounds in developing materials with desirable electroactive properties. These findings could inspire further research into the electrochemical applications of the compound (Sotzing et al., 1996).

properties

IUPAC Name

2,6-difluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO4S2/c17-12-3-1-4-13(18)15(12)25(21,22)19-10-16(20,11-6-8-24-9-11)14-5-2-7-23-14/h1-9,19-20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLODNXJHIENLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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